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small hydrophobic protein, mumps virus - 133424-89-2

small hydrophobic protein, mumps virus

Catalog Number: EVT-1522090
CAS Number: 133424-89-2
Molecular Formula: C15H25IN2O5Si
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The small hydrophobic protein of the mumps virus is a crucial component of the viral structure, playing significant roles in the virus's lifecycle and pathogenicity. The mumps virus is classified under the genus Rubulavirus within the family Paramyxoviridae. This enveloped, non-segmented, negative-strand RNA virus primarily affects humans and is known for causing mumps, characterized by parotitis and potential complications like orchitis and meningitis .

Source

The small hydrophobic protein is encoded by the mumps virus genome, which consists of approximately 15,384 nucleotides. This protein, while not essential for viral replication in vitro, contributes to virulence and immune evasion . The mumps virus has been studied extensively to understand its genetic diversity and epidemiological significance, particularly through the analysis of its small hydrophobic protein gene .

Classification

Mumps virus is classified into 12 genotypes based on genetic analysis of the small hydrophobic protein. These genotypes are important for tracking transmission pathways and understanding outbreak dynamics . The small hydrophobic protein itself is integral to the viral envelope and plays a role in modulating the host immune response .

Synthesis Analysis

Methods

The synthesis of the small hydrophobic protein involves transcription from the viral RNA genome followed by translation into a polypeptide. Various methods have been utilized to study this process, including:

  • Recombinant DNA technology: This allows for the production of mutant strains lacking the small hydrophobic protein to assess its role in virulence.
  • Mass spectrometry: Employed to analyze protein composition and confirm the presence of the small hydrophobic protein in viral preparations .

Technical Details

The small hydrophobic protein is synthesized as part of a polyprotein that undergoes post-translational modifications. Techniques such as Western blotting and immunofluorescence are commonly used to detect and analyze this protein during viral infection cycles.

Molecular Structure Analysis

Structure

The small hydrophobic protein is characterized as an integral membrane protein that typically forms oligomeric structures. It is approximately 8-10 kDa in size and consists of a single transmembrane domain that facilitates its incorporation into the viral envelope .

Data

Chemical Reactions Analysis

Reactions

The small hydrophobic protein has been implicated in various biochemical interactions within host cells, including:

  • Inhibition of apoptosis: Research indicates that this protein may help modulate apoptotic pathways in infected cells, promoting viral survival .
  • Immune evasion: By interfering with cytokine signaling pathways, particularly tumor necrosis factor alpha production, it assists in evading host immune responses.

Technical Details

Experimental approaches such as co-immunoprecipitation have been used to elucidate interactions between the small hydrophobic protein and host cell proteins involved in immune signaling.

Mechanism of Action

Process

The small hydrophobic protein functions primarily by modulating host immune responses. It plays a role in:

  • Inhibiting pro-inflammatory cytokines: This action reduces inflammation and enhances viral persistence within host tissues.
  • Facilitating viral assembly: By interacting with other structural proteins, it aids in efficient virion formation.

Data

Studies suggest that deletion of the small hydrophobic protein leads to increased apoptosis in infected cells and heightened immune responses, indicating its protective role for the virus .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 8-10 kDa.
  • Solubility: As a membrane-associated protein, it is not soluble in aqueous solutions but can be extracted using detergents.

Chemical Properties

  • Stability: The stability of the small hydrophobic protein is influenced by environmental factors such as pH and temperature.
  • Interactions: It exhibits specific interactions with lipid membranes due to its hydrophobic nature.

Relevant data indicate that modifications to this protein can significantly affect its function and stability within the viral lifecycle .

Applications

Scientific Uses

Research on the small hydrophobic protein has several applications:

  • Vaccine Development: Understanding its role in immune evasion can aid in designing more effective vaccines against mumps.
  • Therapeutic Targets: The small hydrophobic protein represents a potential target for antiviral drug development aimed at inhibiting its function to enhance host immune responses against mumps virus infections.
  • Genotyping Studies: Its genetic sequences are critical for tracking outbreaks and understanding epidemiological trends associated with mumps virus transmission .
Introduction to Mumps Virus Virology

Taxonomy and Classification Within Paramyxoviridae

MuV (Orthorubulavirus parotitidis) belongs to the genus Orthorubulavirus within the subfamily Rubulavirinae (family Paramyxoviridae, order Mononegavirales) [4] [6] [9]. Its 15,384-nucleotide genome exhibits a characteristic gene order: 3′-N-V/P-M-F-SH-HN-L-5′ [9]. The SH protein is encoded by the fifth gene, positioned between the fusion (F) and hemagglutinin-neuraminidase (HN) genes—a genomic arrangement distinguishing rubulaviruses from other paramyxoviruses [4] [6].

Table 1: Key Proteins in Mumps Virus Pathogenesis

ProteinGene PositionFunctionEssential for Replication?
Nucleocapsid (N)1stRNA encapsidationYes
Phosphoprotein (P)2ndPolymerase cofactorYes
Matrix (M)3rdVirion assembly/buddingYes
Fusion (F)4thMembrane fusionYes
Small Hydrophobic (SH)5thImmune evasionNo
Hemagglutinin-neuraminidase (HN)6thReceptor binding/releaseYes
Large Polymerase (L)7thRNA synthesisYes

The SH protein (64-65 amino acids) contains a single transmembrane domain and short extracellular termini [9]. Unlike F or HN glycoproteins, SH is not incorporated into virions and localizes to intracellular membranes [9]. Experimental deletion mutants demonstrate SH is dispensable for in vitro replication but modulates virulence in vivo by inhibiting host antiviral responses [9] [3]. SH exhibits the highest genetic diversity among MuV proteins (5-21% intergenotypic variation), making it a key molecular marker for genotyping [9] [12]. Twelve MuV genotypes (A-N, excluding E and M) are distinguished primarily through SH gene sequencing [9] [13].

Global Epidemiology and Resurgence in Vaccinated Populations

Despite effective vaccines, MuV remains a global public health challenge. The U.S. observed a >99% reduction in cases following vaccine introduction in 1967, but significant resurgences occurred post-2006, with several peak years recording thousands of cases [2] [5]. A concerning epidemiological shift involves outbreaks among highly vaccinated populations:

  • Outbreak Settings: 57 detention facilities (898 cases in 2018-2019), universities (Iowa/Illinois outbreaks), and close-knit communities (Arkansas outbreak: ~3,000 cases) [2].
  • Vaccination Status: 30-50% of cases occur in fully vaccinated individuals (two MMR doses) [2] [5].
  • Contributing Factors:
  • Waning Immunity: Vaccine effectiveness decreases 9-fold 13+ years post-vaccination [3].
  • Genotype Shifts: Genotype G (globally dominant) and genotype J (Western hemisphere) circulate widely; vaccine strains (genotype A) may not perfectly match wild-type antigens [9] [13].
  • High-Contact Environments: College campuses enable transmission via respiratory droplets/saliva during close contact [2] [8].

Table 2: Mumps Genotype Distribution and SH Gene Characteristics

GenotypeGeographic PrevalenceSH Gene Size (nt)Variation Hotspots
GGlobal316Extracellular loop
JAmericas/Western Europe316Transmembrane domain
CAmericas316Cytoplasmic tail
KAsia/Europe3165′ non-coding region
FAsia316Signal peptide

Mexico-U.S. border states report higher mumps incidence than national averages, particularly during 2018-2019 outbreaks [7]. Post-2020, COVID-19-related disruptions in surveillance and vaccination contributed to increased MuV morbidity, emphasizing the need for continuous monitoring [7].

Clinical Significance of Mumps Virus Infections

The SH protein contributes significantly to MuV pathogenesis beyond its structural classification:

  • Immune Evasion Mechanisms:
  • Interferon Antagonism: SH inhibits TNF-α-mediated NF-κB activation and interferon (IFN)-α/β signaling, blunting the host’s innate immune response [9].
  • Apoptosis Inhibition: SH delays programmed cell death in infected cells, facilitating viral replication and spread [9].
  • V Protein Synergy: The V protein (encoded with P via RNA editing) complements SH by targeting STAT proteins to suppress IFN signaling [9].

  • Clinical Manifestations & Diagnosis:Classic parotitis occurs in 30-40% of infections, while 20-30% are asymptomatic [5] [8]. SH’s role in immune modulation may influence complication rates:

  • Orchitis (30% of post-pubertal males)
  • Aseptic meningitis (≤10% with parotitis, ≤50% without) [3] [8]
  • Sensorineural deafness (rare) [3] [5]Diagnostic challenges arise in vaccinated individuals: IgM serology sensitivity decreases, necessitating RT-PCR (preferably using buccal/oral swabs collected ≤3 days post-parotitis) [3] [5]. SH gene sequencing enables genotypic surveillance during outbreaks [9] [12].

  • Therapeutic Implications:While no direct SH-targeted therapies exist, understanding its immune evasion functions informs vaccine development. Current MMR vaccines generate antibodies against HN/F proteins but not SH [10]. Novel vaccines incorporating conserved SH epitopes could potentially enhance cross-genotype protection [10].

Properties

CAS Number

133424-89-2

Product Name

small hydrophobic protein, mumps virus

Molecular Formula

C15H25IN2O5Si

Synonyms

small hydrophobic protein, mumps virus

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